![molecular formula C19H18O2Se B14254490 (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol CAS No. 221350-06-7](/img/structure/B14254490.png)
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is a complex organic compound that features a naphthalene ring, a selenium atom, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol typically involves the reaction of naphthalene-2-selenol with an appropriate epoxide, such as phenoxypropan-2-ol. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the selenium-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the selenide form.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and effects.
Industry: Possible use in the development of new materials or catalysts that leverage the unique properties of selenium.
Mécanisme D'action
The mechanism by which (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol exerts its effects is primarily related to the selenium atom. Selenium can participate in redox reactions, influencing oxidative stress pathways. The compound may interact with molecular targets such as enzymes that contain selenocysteine, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-selenol and naphthalene-2-thiol share structural similarities.
Phenoxypropanol derivatives: Compounds such as 3-phenoxypropan-2-ol and its analogs.
Selenium-containing compounds: Other organoselenium compounds like selenocysteine and selenomethionine.
Uniqueness
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is unique due to its combination of a naphthalene ring, a selenium atom, and a phenoxy group
Propriétés
Numéro CAS |
221350-06-7 |
|---|---|
Formule moléculaire |
C19H18O2Se |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
(2R)-1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2/t17-/m1/s1 |
Clé InChI |
MJPRHKROGKVXHC-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC[C@H](C[Se]C2=CC3=CC=CC=C3C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


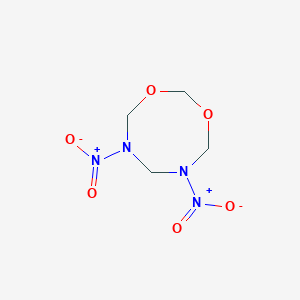
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)

phosphane](/img/structure/B14254430.png)
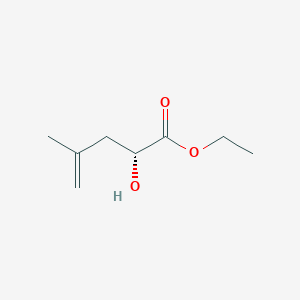
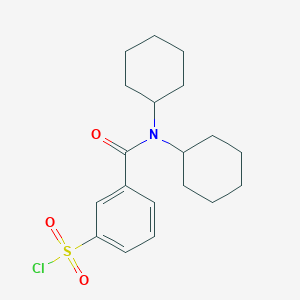
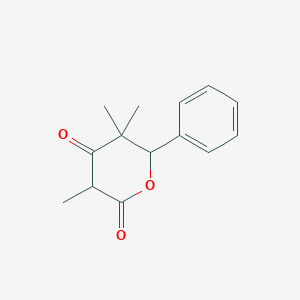
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
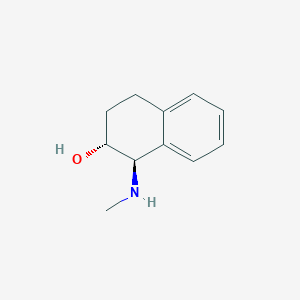
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
